Cas no 90922-70-6 (Methyl 2,3-dimethyl-4-nitrobenzoate)

Methyl 2,3-dimethyl-4-nitrobenzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2,3-dimethyl-4-nitrobenzoate
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- インチ: 1S/C10H11NO4/c1-6-7(2)9(11(13)14)5-4-8(6)10(12)15-3/h4-5H,1-3H3
- InChIKey: VREMUCPMSAXEQF-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C1=CC=C(C(C)=C1C)[N+](=O)[O-])=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 72.1
Methyl 2,3-dimethyl-4-nitrobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015013475-500mg |
Methyl 2,3-dimethyl-4-nitrobenzoate |
90922-70-6 | 97% | 500mg |
$823.15 | 2023-08-31 | |
Alichem | A015013475-250mg |
Methyl 2,3-dimethyl-4-nitrobenzoate |
90922-70-6 | 97% | 250mg |
$489.60 | 2023-08-31 | |
Alichem | A015013475-1g |
Methyl 2,3-dimethyl-4-nitrobenzoate |
90922-70-6 | 97% | 1g |
$1519.80 | 2023-08-31 |
Methyl 2,3-dimethyl-4-nitrobenzoate 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Methyl 2,3-dimethyl-4-nitrobenzoateに関する追加情報
Methyl 2,3-dimethyl-4-nitrobenzoate (CAS No. 90922-70-6): Properties, Applications, and Market Insights
Methyl 2,3-dimethyl-4-nitrobenzoate (CAS No. 90922-70-6) is a specialized organic compound belonging to the class of nitroaromatic esters. This compound has garnered significant attention in recent years due to its versatile applications in pharmaceutical intermediates, agrochemical synthesis, and specialty chemicals. With the increasing demand for fine chemicals and custom synthesis services, Methyl 2,3-dimethyl-4-nitrobenzoate has become a subject of interest for researchers and industrial chemists alike.
The molecular structure of Methyl 2,3-dimethyl-4-nitrobenzoate features a benzene ring substituted with two methyl groups at positions 2 and 3, a nitro group at position 4, and a methoxycarbonyl group at position 1. This unique arrangement of functional groups contributes to its distinct chemical reactivity and makes it valuable for various synthetic transformations. The compound typically appears as a pale yellow to light brown crystalline powder with a molecular weight of 209.20 g/mol.
One of the most prominent applications of Methyl 2,3-dimethyl-4-nitrobenzoate is in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Recent trends in drug discovery and medicinal chemistry have highlighted the importance of nitroaromatic compounds as building blocks for novel therapeutic agents. The compound's ability to undergo selective reduction of the nitro group or participate in nucleophilic aromatic substitution reactions makes it particularly valuable for constructing complex molecular architectures.
In the field of agrochemical research, Methyl 2,3-dimethyl-4-nitrobenzoate has shown potential as a precursor for developing new crop protection agents. The growing global focus on sustainable agriculture and the need for more efficient pesticides have driven research into novel chemical structures, with nitroaromatic compounds playing a significant role. The compound's stability and reactivity profile make it suitable for derivatization into various biologically active molecules.
The synthesis of Methyl 2,3-dimethyl-4-nitrobenzoate typically involves the nitration of 2,3-dimethylbenzoic acid followed by esterification with methanol. Recent advances in green chemistry have led to the development of more environmentally friendly synthetic routes, addressing concerns about traditional nitration methods. Researchers are particularly interested in catalytic systems that can improve the regioselectivity of the nitration step, as this directly impacts the yield and purity of the final product.
From a market perspective, the demand for Methyl 2,3-dimethyl-4-nitrobenzoate has been steadily increasing, particularly in regions with strong pharmaceutical and agrochemical manufacturing sectors. Asia-Pacific has emerged as a significant production and consumption hub, driven by the expansion of contract research organizations (CROs) and custom synthesis services in countries like China and India. The compound's price trends and availability are closely monitored by industry participants, with purity specifications (typically ≥98%) being a key quality parameter.
Recent studies have explored the potential of Methyl 2,3-dimethyl-4-nitrobenzoate in materials science applications, particularly in the development of organic electronic materials. The nitro and ester functional groups offer opportunities for further chemical modification, making the compound a candidate for creating novel conjugated systems with interesting optoelectronic properties. This aligns with current research trends in organic semiconductors and molecular electronics.
Quality control and analytical characterization of Methyl 2,3-dimethyl-4-nitrobenzoate are critical aspects of its commercial production. Standard analytical techniques include HPLC analysis for purity assessment, mass spectrometry for molecular weight confirmation, and NMR spectroscopy for structural verification. The compound's stability under various storage conditions is also an important consideration for manufacturers and end-users.
Environmental and safety considerations for Methyl 2,3-dimethyl-4-nitrobenzoate have become increasingly important in light of stricter regulations governing chemical production and handling. While not classified as highly hazardous, proper laboratory safety protocols should be followed when working with this compound, including the use of appropriate personal protective equipment (PPE) and adequate ventilation. The compound's environmental fate and biodegradability are subjects of ongoing research.
Future research directions for Methyl 2,3-dimethyl-4-nitrobenzoate include exploring its potential in catalysis and asymmetric synthesis, as well as developing more efficient synthetic routes. The compound's versatility as a building block continues to attract interest from both academic and industrial researchers. With the growing emphasis on structure-activity relationships in drug design and the need for novel chemical scaffolds, Methyl 2,3-dimethyl-4-nitrobenzoate is likely to remain an important compound in synthetic chemistry for years to come.
For researchers and industry professionals seeking additional information about Methyl 2,3-dimethyl-4-nitrobenzoate (CAS No. 90922-70-6), technical data sheets and specification documents are typically available from chemical suppliers. The compound's growing importance in various fields of chemistry ensures that new applications and synthetic methodologies will continue to emerge, making it a compound worth watching in the evolving landscape of specialty chemicals and pharmaceutical intermediates.
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